molecular formula C14H13NO4 B2521396 4-Methoxy-3-(pyridin-4-ylmethoxy)benzoic acid CAS No. 187970-70-3

4-Methoxy-3-(pyridin-4-ylmethoxy)benzoic acid

Cat. No.: B2521396
CAS No.: 187970-70-3
M. Wt: 259.261
InChI Key: ZWNJUVCXBMMSPI-UHFFFAOYSA-N
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Description

4-Methoxy-3-(pyridin-4-ylmethoxy)benzoic acid is a chemical compound characterized by its molecular structure, which includes a benzene ring substituted with a methoxy group and a pyridin-4-ylmethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-3-(pyridin-4-ylmethoxy)benzoic acid typically involves multiple steps, starting with the preparation of the core benzene ring. The methoxy group is introduced through a methylation reaction, while the pyridin-4-ylmethoxy group is added via a substitution reaction. Reaction conditions such as temperature, pressure, and the use of specific catalysts are carefully controlled to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to achieve high yields and purity. Advanced purification techniques, such as recrystallization or chromatography, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-3-(pyridin-4-ylmethoxy)benzoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Scientific Research Applications

4-Methoxy-3-(pyridin-4-ylmethoxy)benzoic acid has several applications in scientific research:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

  • Medicine: Explored for its therapeutic properties, such as anti-inflammatory and antioxidant effects.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-Methoxy-3-(pyridin-4-ylmethoxy)benzoic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the context and application.

Comparison with Similar Compounds

4-Methoxy-3-(pyridin-4-ylmethoxy)benzoic acid is similar to other compounds with benzene rings substituted with different functional groups. Some similar compounds include:

  • 4-Methoxybenzoic acid: Lacks the pyridin-4-ylmethoxy group.

  • 3-(Pyridin-4-ylmethoxy)benzoic acid: Lacks the methoxy group.

  • 4-Methoxy-3-(pyridin-4-ylmethoxy)aniline: Contains an amino group instead of a carboxylic acid group.

Properties

IUPAC Name

4-methoxy-3-(pyridin-4-ylmethoxy)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4/c1-18-12-3-2-11(14(16)17)8-13(12)19-9-10-4-6-15-7-5-10/h2-8H,9H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWNJUVCXBMMSPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)O)OCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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